Dichlorodiphenoxymethane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[dichloro(phenoxy)methoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O2/c14-13(15,16-11-7-3-1-4-8-11)17-12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIUSKXXXZSVJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(OC2=CC=CC=C2)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408505 | |
| Record name | Dichlorodiphenoxymethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4885-03-4 | |
| Record name | Dichlorodiphenoxymethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichlorodiphenoxymethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Academic Significance and Research Trajectory of Dichlorodiphenoxymethane
Historical Context of Research and Development
The study of Dichlorodiphenoxymethane has primarily been driven by its value as a precursor and reactive intermediate in organic synthesis. Early research focused on establishing reliable methods for its preparation and understanding its fundamental chemical behavior. One established method for its synthesis involves the chlorination of diphenyl carbonate using phosphorus pentachloride (PCl5). nih.goviucr.org
A significant area of its early application was as a starting material for the synthesis of spirocyclic orthocarbonates (SOCs). researchgate.netnih.goviucr.org These SOCs are notable monomers in polymer chemistry because they undergo polymerization with minimal shrinkage, a highly desirable property in the production of precision materials. researchgate.net Research from the late 1990s demonstrated the use of this compound in preparing new sulfur-containing spiro orthocarbonates, highlighting its role in creating monomers for polymers with potentially improved refractive indices and mechanical properties. researchgate.netpublish.csiro.au Studies from this era also investigated its reactions with organolithium reagents, such as methyl- and n-butyllithium, further expanding the understanding of its reactivity profile. acs.org
Interdisciplinary Relevance in Chemical Sciences
The application of this compound extends across several branches of chemistry, underscoring its interdisciplinary importance.
Organic and Medicinal Chemistry: The compound is a key reagent in the synthesis of complex heterocyclic molecules. google.com A prominent application is its use in versatile, one-pot procedures to synthesize 2-aminobenzoxazoles. acs.orgnih.govacs.org This class of compounds is a ubiquitous scaffold found in a wide array of therapeutic agents targeting conditions such as CNS disorders, cancer, and inflammation. acs.orggoogle.comresearchgate.net The reaction typically involves combining an optionally substituted 2-aminophenol (B121084), an amine, and this compound under mild, room temperature conditions to achieve modest to excellent yields. acs.orgacs.orggoogle.com Its utility as an easily handled, crystalline solid makes it a practical choice for these synthetic routes. google.com Beyond this, it serves as an intermediate in the synthesis of specific drugs like Osutidine, an anti-ulcer agent. chemicalbook.com
Materials Science and Supramolecular Chemistry: In materials science, this compound's role as a precursor to spiro orthocarbonates is significant. researchgate.netnih.govthieme-connect.com These monomers are crucial for developing specialized polymers. Furthermore, it is used in the preparation of more complex structures like Tris(spiroorthocarbonate) Cyclophanes, which have demonstrated the ability for ditopic molecular recognition of fullerene C60 in the crystalline state. chemicalbook.com This application highlights its contribution to the field of supramolecular chemistry, where the design of host-guest systems is a primary focus.
Structural and Computational Chemistry: The molecular structure of this compound has been a subject of detailed investigation. researchgate.netnih.gov X-ray crystallography studies have provided precise data on its architecture. researchgate.netnih.goviucr.org The molecule exhibits a non-crystallographic symmetry close to C2v, with the phenyl rings enclosing an angle of 36.11 (10)°. researchgate.netnih.goviucr.org Notably, the C—O bonds at the central carbon are relatively short, and both the O—C—O and Cl—C—Cl bond angles are smaller than the standard tetrahedral angle. researchgate.netnih.goviucr.org These structural features have been corroborated by Density Functional Theory (DFT) calculations, confirming that they are intrinsic to the molecule rather than a result of crystal packing forces. researchgate.netnih.goviucr.org
| Property | Value | Source |
|---|---|---|
| CAS Number | 4885-03-4 | sigmaaldrich.com |
| Molecular Formula | C13H10Cl2O2 | nih.gov |
| Melting Point | 39-44 °C | chemicalbook.comsigmaaldrich.com |
| Molecular Symmetry | Close to C2v | researchgate.netnih.goviucr.org |
| Angle between Phenyl Ring Planes | 36.11 (10)° | researchgate.netnih.goviucr.org |
| O—C—O Bond Angle | Smaller than tetrahedral angle | researchgate.netnih.goviucr.org |
| Cl—C—Cl Bond Angle | Smaller than tetrahedral angle | researchgate.netnih.goviucr.org |
Current Research Landscape and Emerging Themes
Contemporary research continues to build upon the established synthetic utility of this compound, with a focus on developing more efficient and environmentally benign methodologies. The synthesis of 2-aminobenzoxazoles remains an active area of investigation, with efforts aimed at optimizing reaction conditions and expanding the scope of compatible substrates. acs.orgacs.org
An emerging theme is the incorporation of this compound into novel synthetic pathways for creating complex molecular architectures. For instance, it has been used as a building block for diphenyl N-sulphamoylcarbonimidate, another versatile synthon for heterocycle construction. ucl.ac.uk There is also a growing interest in metal-free catalytic systems, where the unique reactivity of intermediates derived from this compound can be exploited. mdpi.com Research into its use for preparing advanced materials, such as those for molecular recognition, also continues to be a relevant frontier. chemicalbook.com
| Product Class | Description of Application | Source |
|---|---|---|
| 2-Aminobenzoxazoles | Used in a one-pot procedure with a 2-aminophenol and an amine to form this important medicinal chemistry scaffold. | acs.orgnih.govgoogle.com |
| Spiro Orthocarbonates (SOCs) | Serves as a key starting material for various SOCs, including sulfur-containing derivatives, which are used as monomers for low-shrinkage polymers. | researchgate.netnih.govpublish.csiro.au |
| Heterocyclic Systems | Acts as a versatile one-carbon synthon for constructing a variety of heterocyclic compounds of medicinal interest. | google.comucl.ac.uk |
| Supramolecular Hosts | Used in the preparation of Tris(spiroorthocarbonate) Cyclophanes for the molecular recognition of fullerenes. | chemicalbook.com |
Advanced Structural Elucidation and Spectroscopic Analysis
X-ray Crystallographic Analysis of Dichlorodiphenoxymethane and its Derivatives
X-ray crystallography stands as a definitive method for determining the atomic and molecular structure of a crystalline solid. The analysis of this compound crystals has provided invaluable data regarding its molecular geometry and the interactions that govern its packing in the solid state.
The single-crystal X-ray diffraction analysis of this compound (C₁₃H₁₀Cl₂O₂) reveals a molecule with a non-crystallographic symmetry close to C₂ᵥ. nih.govresearchgate.net The central carbon atom is bonded to two chlorine atoms and two phenoxy groups. The aromatic residues adopt a syn conformation with respect to the chlorine atoms. A notable feature of the molecular geometry is the angle enclosed by the least-squares planes of the two phenyl rings, which is 36.11 (10)°. nih.govresearchgate.net
The bond lengths and angles within the molecule exhibit some interesting characteristics. The C-O bonds at the central carbon are relatively short, and both the O-C-O and Cl-C-Cl angles are smaller than the ideal tetrahedral angle of 109.5°. nih.govresearchgate.net Density functional theory (DFT) calculations have corroborated these metrical peculiarities, suggesting that they are intrinsic to the molecule's structure rather than being a consequence of intermolecular forces within the crystal lattice. researchgate.net
| Bond | Length (Å) |
|---|---|
| Cl1—C1 | 1.8078 (18) |
| Cl2—C1 | 1.8095 (18) |
| O1—C1 | 1.386 (2) |
| O2—C1 | 1.383 (2) |
| O1—C2 | 1.402 (2) |
| O2—C8 | 1.405 (2) |
| Angle | Degree (°) |
|---|---|
| O2—C1—O1 | 106.92 (14) |
| O2—C1—Cl2 | 108.90 (11) |
| O1—C1—Cl2 | 110.19 (11) |
| O2—C1—Cl1 | 110.03 (11) |
| O1—C1—Cl1 | 108.89 (11) |
| Cl2—C1—Cl1 | 111.83 (9) |
Crystal data obtained at T = 200 (2) K. nih.gov
The packing of this compound molecules in the crystal lattice is influenced by a network of weak intermolecular interactions. researchgate.net Despite the presence of potential acceptor atoms (oxygen and chlorine), the interactions are not extensive. At distances smaller than the sum of the van der Waals radii, two primary types of weak attractive interactions are observed: a C—H···O hydrogen bond and a C—H···Cl hydrogen bond. researchgate.net These interactions link the molecules into a three-dimensional network. The limited number and weakness of these intermolecular forces are consistent with the findings from DFT calculations, which indicate that the molecular conformation is not decisively influenced by the crystal packing. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms.
While specific, experimentally determined ¹H and ¹³C NMR data for this compound were not available in the searched literature, the expected chemical shifts can be predicted based on the molecular structure.
Expected ¹H NMR Spectrum: The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons of the two phenoxy groups. Due to the symmetry of the molecule, the protons on each phenyl ring would likely give rise to a set of signals in the aromatic region (typically δ 7.0-8.0 ppm). The exact chemical shifts and coupling patterns would depend on the electronic effects of the dichloromethoxymethane core and the relative positions of the protons on the aromatic rings.
Expected ¹³C NMR Spectrum: The carbon-13 NMR spectrum would provide information about all the carbon atoms in the molecule. Key signals would include:
A signal for the central quaternary carbon (C1), which would be expected at a higher chemical shift due to the attachment of two electronegative chlorine and two oxygen atoms.
Signals for the carbon atoms of the two phenyl rings. The carbon atoms directly attached to the oxygen (C2 and C8) would appear at a different chemical shift compared to the other aromatic carbons. The symmetry of the molecule would influence the number of distinct signals observed for the aromatic carbons.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning the signals in complex ¹H and ¹³C NMR spectra and establishing the connectivity between atoms.
COSY: A ¹H-¹H COSY experiment on this compound would reveal the coupling relationships between the protons on the phenyl rings, helping to assign the signals for the ortho, meta, and para protons.
HSQC: An HSQC spectrum would show correlations between each proton and the carbon atom to which it is directly attached. This would allow for the direct assignment of the protonated carbons in the phenyl rings.
HMBC: An HMBC spectrum reveals correlations between protons and carbons that are two or three bonds away. This technique would be particularly useful for confirming the connectivity between the phenyl rings and the central dichloromethoxy carbon, as correlations between the aromatic protons and the central carbon (C1) would be expected.
While no specific 2D NMR studies on this compound were found, these techniques would be the standard approach for a complete structural assignment in solution.
Mass Spectrometry for Molecular Characterization
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns.
For the closely related compound, **Dichlorodiphenylmethane (C₁₃H₁₀Cl₂) **, mass spectral data is available and can provide an illustrative example of the fragmentation patterns that might be expected for dichlorinated diphenyl compounds. It is important to note that the fragmentation of this compound may differ due to the presence of the two oxygen atoms.
In the mass spectrum of Dichlorodiphenylmethane, the molecular ion peak would be observed, and its isotopic pattern would be characteristic of a molecule containing two chlorine atoms (with ³⁵Cl and ³⁷Cl isotopes). Common fragmentation pathways for such aromatic compounds often involve the loss of chlorine atoms and cleavage of the bonds connecting the phenyl rings to the central carbon.
Illustrative Fragmentation of Dichlorodiphenylmethane: A plausible fragmentation pattern for Dichlorodiphenylmethane would involve the initial loss of a chlorine radical to form a [M-Cl]⁺ ion. This cation could then undergo further fragmentation, such as the loss of a second chlorine radical or rearrangement.
| m/z | Possible Fragment Ion | Significance |
|---|---|---|
| 236 | [C₁₃H₁₀Cl₂]⁺ | Molecular Ion (M⁺) |
| 201 | [C₁₃H₁₀Cl]⁺ | Loss of one Chlorine atom [M-Cl]⁺ |
| 165 | [C₁₃H₉]⁺ | Loss of two Chlorine atoms and one Hydrogen atom |
Data is for the related compound Dichlorodiphenylmethane and serves as an illustrative example. The actual fragmentation of this compound may vary.
Vibrational Spectroscopy (FTIR, Raman) for Structural and Functional Group Analysis
The structure of this compound contains several distinct functional groups whose characteristic vibrations can be identified in its IR and Raman spectra.
Aromatic Ring (C₆H₅): The phenyl groups will give rise to multiple characteristic bands. Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. C=C stretching vibrations within the ring produce a series of sharp bands in the 1600-1450 cm⁻¹ range. nih.gov
Ether Linkage (C-O-C): The diaryl ether linkage is characterized by strong C-O-C stretching vibrations. The asymmetric stretch is expected to produce a strong, prominent band in the FTIR spectrum, typically around 1250-1200 cm⁻¹. The symmetric stretch may appear near 1050-1000 cm⁻¹ and can be prominent in the Raman spectrum.
Dichloromethylene Group (CCl₂): The C-Cl bonds will also have characteristic stretching vibrations. These typically occur in the "fingerprint" region of the spectrum, generally between 800 and 600 cm⁻¹. Asymmetric and symmetric C-Cl₂ stretches are expected.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Primary Technique |
|---|---|---|---|
| C-H Stretch | Aromatic | 3100 - 3000 | FTIR, Raman |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | FTIR, Raman |
| Asymmetric C-O-C Stretch | Diaryl Ether | 1250 - 1200 | FTIR (Strong) |
| Symmetric C-O-C Stretch | Diaryl Ether | 1050 - 1000 | Raman |
| C-Cl Stretch | Dichloromethylene | 800 - 600 | FTIR, Raman |
This compound possesses conformational flexibility due to the potential for rotation around the C-O single bonds. This rotation can lead to different spatial orientations (conformations) of the two phenyl rings relative to the central CCl₂ group and to each other. These different conformers, while chemically identical, can have subtle differences in their vibrational spectra. youtube.com
Raman spectroscopy is particularly well-suited for studying these subtle structural variations in solution or in the liquid phase. mit.edu Certain low-frequency vibrational modes, such as torsional or bending modes involving the entire C-O-C-O-C skeleton, are sensitive to the molecule's conformation. By analyzing the Raman spectra, potentially under varying conditions like temperature, it may be possible to identify the presence of different conformers and gain insight into the molecule's preferred three-dimensional structure. While specific conformational studies on this compound are not available, the principles of the technique suggest its applicability for such investigations.
Computational Chemistry and Theoretical Modeling of Dichlorodiphenoxymethane
Quantum Chemical Calculations (e.g., DFT Studies)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the fundamental properties of molecules with a high degree of accuracy.
DFT calculations have been employed to predict the molecular geometry and electronic structure of dichlorodiphenoxymethane, with findings that show good agreement with experimental results from single-crystal X-ray diffraction.
Theoretical calculations indicate that the molecule possesses a non-crystallographic symmetry close to C2v. In this arrangement, the aromatic rings are oriented in a syn conformation relative to the chlorine atoms. The angle between the least-squares planes of the two phenyl rings is calculated to be approximately 36.11°. Key predicted and experimental geometric parameters are summarized in the table below.
| Parameter | DFT Prediction | X-ray Diffraction Data |
|---|---|---|
| C-O Bond Length | Relatively short | Relatively short |
| O-C-O Angle | Smaller than tetrahedral | Smaller than tetrahedral |
| Cl-C-Cl Angle | Smaller than tetrahedral | Smaller than tetrahedral |
| Phenyl Ring Orientation | syn conformation | syn conformation |
| Angle between Phenyl Rings | ~36.11° | ~36.11° |
The electronic structure analysis from DFT calculations helps in understanding the nature of bonding and the distribution of electron density within the molecule. These calculations can reveal insights into the molecule's polarity, dipole moment, and the nature of its frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting its reactivity. The agreement between DFT calculations and experimental data suggests that the observed molecular geometry is an intrinsic property of the molecule, largely uninfluenced by intermolecular forces in the crystal lattice.
While specific detailed conformer analysis and energy landscape studies for this compound are not extensively available in the current body of scientific literature, the theoretical framework for such investigations is well-established.
A conformer analysis of this compound would involve systematically exploring the potential energy surface as a function of key dihedral angles. The primary degrees of rotational freedom would be the rotation of the two phenoxy groups around the C-O bonds and the rotation of the phenyl groups themselves. By performing a series of constrained geometry optimizations at different dihedral angles, a potential energy surface can be mapped out.
The resulting energy landscape would reveal the various low-energy conformers (local minima) and the transition states that connect them. This information is critical for understanding the molecule's flexibility and the relative populations of different conformations at a given temperature. Key findings from such an analysis would include:
Identification of stable conformers: Determining the most stable three-dimensional arrangements of the molecule.
Rotational barriers: Calculating the energy required to rotate the phenoxy groups, which influences the rate of interconversion between conformers.
Relative population of conformers: Using the calculated energies to predict the Boltzmann distribution of conformers at different temperatures.
Such a study would provide a deeper understanding of the conformational preferences of this compound, which can influence its physical properties and biological activity.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing a dynamic picture of their conformational flexibility and interactions with the environment.
Although specific molecular dynamics simulation studies focused on this compound are not readily found in published research, MD simulations would be a powerful tool to explore its conformational space in a dynamic context.
An MD simulation of this compound would involve numerically solving Newton's equations of motion for the atoms of the molecule over time. This would generate a trajectory of atomic positions and velocities, from which conformational dynamics can be analyzed. Such a simulation would allow for:
Sampling of accessible conformations: Exploring the range of shapes the molecule can adopt at a given temperature.
Analysis of conformational transitions: Observing the transitions between different stable conformers and determining their timescales.
Calculation of structural properties: Averaging structural parameters over the simulation to obtain properties like average bond lengths, bond angles, and dihedral angle distributions.
By analyzing the MD trajectory, one could construct a free energy landscape, which provides a more complete picture of the conformational preferences of the molecule by including entropic contributions.
The behavior of a molecule can be significantly influenced by its solvent environment. While specific studies on the solvent effects on this compound's molecular behavior are not available, computational methods provide a framework for such an investigation.
Molecular dynamics simulations with explicit solvent molecules or quantum chemical calculations using implicit solvent models (like the Polarizable Continuum Model - PCM) could be employed. These simulations would reveal how the presence of a solvent affects:
Conformational equilibrium: The relative energies of different conformers can change in different solvents, leading to a shift in their populations. Polar solvents, for example, might stabilize more polar conformers.
Molecular flexibility: The barriers to rotation around single bonds can be altered by solvent interactions, affecting the molecule's flexibility.
Solvation structure: MD simulations can provide detailed information about the arrangement of solvent molecules around the solute, including the formation of hydrogen bonds or other specific interactions.
Understanding solvent effects is crucial for predicting the behavior of this compound in realistic chemical and biological environments.
Prediction of Reactivity and Mechanistic Insights via Computational Methods
Computational methods are invaluable for predicting the reactivity of a molecule and for elucidating the mechanisms of its reactions. For this compound, these methods could provide insights into its stability and potential transformation pathways.
While specific computational studies on the reactivity of this compound are not widely published, the following computational approaches could be applied:
Frontier Molecular Orbital (FMO) Theory: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the most likely sites for electrophilic and nucleophilic attack, respectively. The energy gap between the HOMO and LUMO can indicate the molecule's kinetic stability.
Molecular Electrostatic Potential (MEP) Mapping: An MEP map illustrates the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This can guide the prediction of how the molecule will interact with other reagents.
Transition State Theory Calculations: To investigate a specific reaction, such as hydrolysis, computational chemists can model the entire reaction pathway, including reactants, products, and the transition state. By calculating the activation energy (the energy of the transition state relative to the reactants), the feasibility and rate of the reaction can be predicted.
For example, a computational study on the hydrolysis of this compound could elucidate the step-by-step mechanism, identify key intermediates, and predict the reaction rate under different conditions. Such studies are crucial for understanding the environmental fate and potential metabolic pathways of the compound.
Transition State Characterization and Reaction Pathway Elucidation
Currently, there is no specific information available in the surveyed scientific literature regarding the transition state characterization or the elucidation of reaction pathways for this compound using computational methods. Such studies would typically involve quantum mechanical calculations to map the potential energy surface of a reaction, identifying the high-energy transition state structures that connect reactants to products. This analysis provides crucial insights into the reaction mechanism, including the sequence of bond-breaking and bond-forming events. Without dedicated computational studies on reactions involving this compound, such as its hydrolysis or substitution reactions, the specific geometries and energetic properties of its transition states remain uncharacterized.
Rationalization of Observed Selectivity
In the absence of experimental or computational studies on the reactivity of this compound that report on selectivity, there is no available information to rationalize any observed selectivity. Computational chemistry can be a powerful tool to explain why a reaction favors one product over another (regioselectivity or stereoselectivity) by comparing the activation energies of the different reaction pathways leading to the various possible products. The pathway with the lowest activation energy is generally the most favored, and thus, its corresponding product is the major one. Without data on the outcomes of reactions involving this compound, a computational rationalization of its selectivity cannot be performed.
Structure-Activity Relationship (SAR) Studies using Computational Approaches
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry and toxicology for designing molecules with desired biological activities and for predicting their potential toxicity. These studies often employ computational methods to correlate the structural features of a series of compounds with their biological effects.
Ligand-Target Interactions in Pharmaceutical Applications
There is a lack of specific studies in the public domain that investigate the ligand-target interactions of this compound for any pharmaceutical applications using computational approaches like molecular docking or molecular dynamics simulations. Such studies would be instrumental in identifying potential biological targets and understanding the binding mode of this compound at a molecular level. This would involve docking the molecule into the active site of a target protein and analyzing the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.
Predictive Modeling for Biological Activity
Predictive modeling, often using Quantitative Structure-Activity Relationship (QSAR) models, is a computational technique used to predict the biological activity of compounds based on their molecular descriptors. There are no specific QSAR models or other predictive modeling studies for the biological activity of this compound found in the surveyed literature. To develop such a model, a dataset of structurally related compounds with their experimentally determined biological activities would be required. This data would then be used to train and validate a model that could predict the activity of new, untested compounds, including this compound. The absence of such a dataset and subsequent modeling studies means that the biological activity profile of this compound from a predictive computational standpoint is currently unknown.
Research on the Pharmacological and Agrochemical Applications of Dichlorodiphenoxymethane Derivatives
Development of Pharmaceutical Agents
Synthesis of LIM-Kinase 2 Inhibitors for Ocular Hypertension Treatment
The development of LIMK2 inhibitors is an active area of research for conditions like ocular hypertension and glaucoma. The mechanism of action for these inhibitors generally involves the regulation of actin dynamics within the trabecular meshwork of the eye, leading to increased aqueous humor outflow and a reduction in intraocular pressure. However, the existing body of research on the synthesis of these inhibitors does not specify dichlorodiphenoxymethane as a precursor or a key structural component. The scientific literature primarily focuses on other heterocyclic scaffolds and synthetic routes.
Benzoxazole Derivatives as Enzyme Inhibitors (e.g., Proteases, Chymase)
Benzoxazole derivatives are a well-established class of compounds with a broad range of biological activities, including the inhibition of enzymes such as proteases and chymase. These inhibitory activities are of interest for treating various inflammatory and cardiovascular diseases. While numerous synthetic strategies for benzoxazole-based inhibitors have been reported, there is no indication in the reviewed literature that this compound is utilized as a starting material for creating these specific enzyme inhibitors.
Evaluation of Therapeutic Potential in Disease Models
The therapeutic potential of novel chemical entities is typically evaluated through a series of in vitro and in vivo disease models. This process is crucial for understanding the efficacy and mechanism of action of a potential drug candidate. In the context of this compound derivatives, a lack of documented synthesis for specific therapeutic targets, such as LIMK2 or proteases, consequently means there is no subsequent research on their evaluation in relevant disease models.
Design and Synthesis of Agrochemicals
Exploration of Herbicidal and Pesticidal Analogs
The discovery and development of new herbicides and pesticides are vital for modern agriculture. This often involves the synthesis and screening of novel chemical structures to identify compounds with desired activity against weeds or pests. While the diphenyl ether class of herbicides is well-known, specific research detailing the exploration of this compound as a core for new herbicidal or pesticidal analogs is not present in the surveyed scientific literature.
Structure-Activity Relationships in Agrochemical Design
Understanding the structure-activity relationship (SAR) is a fundamental aspect of designing effective agrochemicals. SAR studies help in optimizing the chemical structure of a lead compound to enhance its efficacy, selectivity, and environmental safety. Due to the absence of primary research on the synthesis and biological testing of agrochemical analogs derived from this compound, there are no corresponding SAR studies to report.
Role in Advanced Polymer Chemistry
This compound serves as a key precursor in the synthesis of specialized monomers that address a long-standing challenge in polymer chemistry: volumetric shrinkage during polymerization. Its derivatives are particularly relevant in the formulation of advanced polymers where dimensional stability is paramount.
Synthesis of Monomers for Non-Shrinking Polymerizations
A significant application of this compound is in the synthesis of spiro orthocarbonates (SOCs). These molecules are notable for their ability to undergo double ring-opening polymerization. This process is unique because for every two covalent bonds that are cleaved in the monomer, a new bond is formed in the resulting polymer chain, which can lead to a net zero or even a slight expansion in volume upon polymerization. researchgate.net
The synthesis of spiro orthocarbonates from this compound typically involves a reaction with a diol. This process allows for the creation of a diverse range of SOC monomers with varying structures and properties. The general reaction scheme involves the substitution of the two chlorine atoms in this compound with the hydroxyl groups of the diol, leading to the formation of the spirocyclic structure.
The development of monomers that exhibit no volume change upon polymerization is highly desirable for applications such as dental fillings and other high-precision materials. The use of this compound as a starting material provides a versatile platform for creating such advanced monomers.
Incorporation into Dental Resins for Property Modification
Polymerization shrinkage is a major issue in dental restorative materials, as it can lead to stress at the restoration-tooth interface, potentially causing microleakage, secondary caries, and restoration failure. The incorporation of expanding monomers, such as spiro orthocarbonates derived from this compound, into dental resin formulations is a promising strategy to mitigate this problem. researchgate.net
The properties of the final dental composite can be tailored by adjusting the concentration and type of the spiro orthocarbonate monomer. While the inclusion of some early spiro orthocarbonates had adverse effects on the mechanical properties of dental composites, newer derivatives have been synthesized to improve mechanical strength while still providing the benefit of reduced shrinkage. researchgate.net The goal is to achieve a balance between low polymerization shrinkage and high mechanical performance to ensure the longevity of dental restorations.
| Property | Effect of Spiro Orthocarbonate Addition |
| Volumetric Shrinkage | Generally decreased with increasing SOC content. researchgate.net |
| Mechanical Strength | Can be maintained or improved with newer SOC derivatives. researchgate.net |
| Adhesive Strength | Potentially increased due to reduced shrinkage stress. |
Emerging Applications in Material Science
The unique chemical structure of this compound and its derivatives suggests potential for their use in the development of new materials with advanced functionalities. However, research in these areas is still in its early stages.
Development of Novel Functional Materials
The diphenoxymethane (B1218671) backbone, which can be synthesized from this compound, offers a rigid and aromatic structure that can be a building block for functional polymers. While specific research on functional materials derived directly from this compound is limited, the broader class of aromatic polymers is known for properties such as high thermal stability and chemical resistance. Future research could explore the synthesis of novel polymers from this compound derivatives for applications requiring robust material performance.
Applications in Optoelectronic Devices
Polymers with high refractive indices and good optical transparency are sought after for applications in optoelectronic devices, such as in lenses, waveguides, and coatings for light-emitting diodes (LEDs) and solar cells. The presence of aromatic rings in the diphenoxymethane structure could contribute to a high refractive index. However, there is currently a lack of specific studies investigating the optoelectronic properties of polymers derived from this compound. This remains a potential area for future exploration in the field of materials science.
Environmental Behavior and Ecotoxicological Research of Dichlorodiphenoxymethane
Environmental Persistence and Degradation Pathways
There is no available scientific literature that specifically investigates the environmental persistence and degradation of Dichlorodiphenoxymethane.
Stability in Aquatic and Terrestrial Ecosystems
No studies were identified that report on the stability of this compound in either aquatic or terrestrial environments. Consequently, data regarding its half-life or persistence in various environmental compartments (soil, water, sediment) are not available.
Biodegradation and Photodegradation Mechanisms
Specific mechanisms for the biodegradation or photodegradation of this compound have not been documented. Research into microbial degradation or the effects of solar radiation on the breakdown of this compound is not present in the available literature.
Metabolite Identification and Fate
As there are no studies on the degradation of this compound, there is no information regarding the identification, characterization, or environmental fate of any potential metabolites.
Bioaccumulation and Biomagnification Potential
There is a lack of research on the bioaccumulation and biomagnification potential of this compound.
Uptake and Accumulation in Organisms
No data exists on the uptake and accumulation of this compound in any organism. Therefore, bioconcentration factors (BCF) and bioaccumulation factors (BAF) for this specific compound have not been determined.
Transfer through Trophic Levels
Due to the absence of studies on its bioaccumulation, there is no information available to assess the potential for this compound to be transferred through trophic levels or to biomagnify in food webs.
Information regarding the environmental behavior and ecotoxicological research of the chemical compound "this compound" is not available in publicly accessible scientific literature and databases.
Extensive searches for data pertaining to the ecotoxicological impact, effects on non-target organisms, long-term ecological consequences, and methodologies for environmental monitoring and analysis of this compound have yielded no specific results for this compound. The provided chemical name does not correspond to a substance with documented environmental research that would allow for a thorough, informative, and scientifically accurate article based on the requested outline.
It is possible that "this compound" is a non-standard or incorrect chemical name, or it refers to a compound that has not been the subject of environmental and ecotoxicological investigation. Scientific literature readily provides such data for numerous other chemical compounds, including those with similar naming conventions (e.g., Dichlorodiphenyltrichloroethane or DDT), but not for this compound itself.
Due to the complete absence of specific data for this compound in the required areas of focus, it is not possible to generate the requested article while adhering to the instructions for scientifically accurate and specific content. To proceed would require speculation or the use of information from unrelated compounds, which would violate the core requirements of the request.
Therefore, no content can be provided for the following sections and subsections as they pertain to this compound:
Methodologies for Environmental Monitoring and Analysis
Environmental Fate Modeling Approaches
No data tables or detailed research findings could be generated as no underlying data was found. Similarly, the table of mentioned compounds cannot be created as no article content was produced.
Comprehensive Toxicological Data for this compound is Not Available in Published Scientific Literature
Following an extensive search of scientific databases and literature, it has been determined that there is a significant lack of specific toxicological data for the chemical compound this compound. Consequently, it is not possible to provide a detailed and scientifically accurate article on its biological interactions and mechanistic toxicology that adheres to the requested outline.
Safety Data Sheets (SDS) for this compound indicate that the substance is hazardous, with classifications for causing severe skin burns and eye damage. However, these documents also highlight the absence of comprehensive toxicological studies. Key data points required to address the specific sections of the proposed article are consistently reported as "no data available."
This information gap includes critical areas of toxicological assessment:
Biological Interactions and Mechanistic Toxicology of Dichlorodiphenoxymethane and Its Metabolites
Genotoxicity and Mutagenicity Studies:There are no published studies assessing the potential of Dichlorodiphenoxymethane to cause genetic mutations or chromosomal damage.
Without primary research data, any attempt to generate content for the requested article would be speculative and would not meet the required standards of scientific accuracy. Therefore, a detailed article focusing solely on the chemical compound “this compound” as per the provided structure cannot be produced.
DNA Damage and Repair Mechanisms
Exposure to certain chemical agents can lead to various forms of DNA damage, including single- and double-strand breaks, adduct formation, and oxidative lesions. Cells possess intricate DNA repair mechanisms to counteract this damage and maintain genomic integrity.
Studies on the herbicide 2,4-D have demonstrated its capacity to induce DNA damage in mammalian cells. nih.govunlp.edu.ar In Chinese Hamster Ovary (CHO) cells, treatment with 2,4-D resulted in a dose-dependent increase in DNA-strand breaks, as detected by the single-cell gel electrophoresis (SCGE) or comet assay. nih.gov This damage was observed both immediately after a short treatment period and at later time points, suggesting that the induced lesions can persist. nih.gov The induction of DNA damage by 2,4-D has also been observed in rodents exposed to the herbicide. nih.gov
The precise mechanisms by which dichlorophenoxy compounds may induce DNA damage are not fully elucidated but could involve the generation of reactive oxygen species (ROS), leading to oxidative stress. Oxidative stress is a known inducer of various types of DNA lesions. The cellular response to such damage typically involves the activation of DNA repair pathways, such as base excision repair (BER) and nucleotide excision repair (NER), to remove the damaged bases or DNA segments. Chronic exposure and overwhelming of these repair mechanisms could potentially lead to the fixation of DNA damage as permanent mutations.
Interactive Data Table: DNA Damage Induced by 2,4-Dichlorophenoxyacetic Acid (2,4-D) in CHO Cells
Chromosomal Aberrations and Gene Mutations
Damage to DNA that is not properly repaired can lead to larger-scale alterations in chromosome structure, known as chromosomal aberrations, and changes in the DNA sequence, or gene mutations.
Research on 2,4-D has shown its potential to induce cytogenetic damage. In CHO cells, both 2,4-D and its dimethylamine (B145610) salt derivative were found to cause a significant dose-dependent increase in sister chromatid exchanges (SCEs). nih.gov SCEs are exchanges of genetic material between sister chromatids and are considered an indicator of genotoxic effects. Furthermore, studies in rodents have demonstrated that chronic exposure to 2,4-D can lead to an increase in micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. nih.gov The genotoxic potential of 2,4-D has also been demonstrated in somatic and germ-line cells of Drosophila. nih.gov
The formation of chromosomal aberrations and gene mutations by dichlorophenoxy compounds could be a consequence of the DNA damage discussed in the previous section. Unrepaired or misrepaired DNA lesions can lead to errors during DNA replication and cell division, resulting in these genetic alterations.
Interactive Data Table: Cytogenetic Effects of 2,4-Dichlorophenoxyacetic Acid (2,4-D)
Endocrine Disrupting Potential and Related Research
Endocrine disrupting chemicals (EDCs) are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body that are responsible for the maintenance of homeostasis, reproduction, development, and/or behavior. endocrine.org While there is no direct evidence for the endocrine-disrupting potential of this compound, studies on structurally related compounds, including diphenylmethane (B89790) derivatives and other chlorinated compounds, have raised concerns.
Modulation of Hormone Receptor Activity
Many EDCs exert their effects by binding to hormone receptors, either mimicking the natural hormone (agonist activity) or blocking its action (antagonist activity). endocrine.org For instance, bisphenol A (BPA), a diphenylmethane derivative, is a well-known EDC that can interact with estrogen receptors. nih.gov
Other chlorinated compounds, such as dichlorodiphenyltrichloroethane (DDT), have also been shown to possess endocrine-disrupting properties. mdpi.com Specifically, o,p'-DDT has demonstrated weak estrogenic activity, while its metabolite p,p'-DDE acts as an androgen receptor antagonist. nih.gov These interactions can disrupt the normal functioning of the endocrine system. For example, exposure to DDT analogues has been shown to affect the expression of gonadotropin genes, which are crucial for the synthesis of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). nih.gov In male rats, exposure to low doses of o,p'-DDT has been linked to altered production of testosterone (B1683101) and estradiol (B170435). nih.gov
Given the structural similarities, it is plausible that this compound could interact with hormone receptors, but this remains to be investigated.
Reproductive and Developmental Toxicology
The disruption of hormonal signaling by EDCs can have profound effects on reproductive health and development. nih.gov Exposure to EDCs during critical windows of development can lead to irreversible changes in reproductive organ structure and function.
Studies on DDT have provided evidence of its reproductive and developmental toxicity. nih.gov While high doses in animal studies have shown effects such as tremors and liver changes, more subtle effects on reproductive parameters have also been noted. nih.gov For instance, changes in serum estradiol and progesterone (B1679170) levels and a delay in male sexual maturation have been observed in rats exposed to DDT. nih.gov Prenatal exposure to DDT in rats has been associated with lower testosterone production and increased estrogen levels after maturation. nih.gov
The impact of EDCs on female reproduction can include interference with folliculogenesis, the process of ovarian follicle development. nih.gov The broader implications of exposure to EDCs on reproductive health are an area of active research, with studies investigating links to infertility and reproductive cancers. dntb.gov.ua
Concluding Remarks and Future Research Perspectives
Unresolved Questions and Knowledge Gaps
The current body of scientific knowledge on Dichlorodiphenoxymethane is exceptionally limited. The most significant knowledge gaps pertain to nearly every aspect of its chemical and environmental profile. There is a pressing need for fundamental research to establish validated synthetic routes, thoroughly characterize its reactivity, and acquire comprehensive spectroscopic data. Critically, no empirical data exists regarding its environmental fate, persistence, bioaccumulation potential, or ecotoxicological effects.
Potential for Novel Synthetic Transformations
The high reactivity of the gem-dichloro ether moiety suggests that this compound could be a valuable, albeit underutilized, synthetic intermediate. Beyond its known use in spiroorthocarbonate synthesis, it could serve as a precursor to a variety of other functional groups. Research into its reactions with diverse nucleophiles could unlock novel synthetic pathways for the creation of complex organic molecules, functional polymers, or pharmaceutical scaffolds.
Advancements in Environmental Remediation Strategies
Before remediation strategies can be considered, foundational research is required to determine if this compound is present in the environment and if it poses a risk. Should it be identified as a contaminant of concern, its predicted susceptibility to hydrolysis could be exploited for remediation. Strategies could focus on enhancing abiotic hydrolysis rates in situ. Furthermore, bioremediation approaches could be developed to target its more stable and potentially toxic degradation products, such as phenol.
Prospects for Rational Design of Bioactive Derivatives
The diphenoxy methane (B114726) core structure is a scaffold that could be explored for biological activity. Future research could involve the rational design and synthesis of derivatives where the phenyl rings are substituted with various functional groups. By modifying the electronic and steric properties of the molecule, it may be possible to develop novel compounds with potential applications in medicine or agriculture. However, such endeavors are entirely speculative at present and would require extensive foundational research, starting with the synthesis and basic toxicological screening of the parent compound itself.
Q & A
What are the optimal laboratory synthesis methods for Dichlorodiphenoxymethane, and how can reaction yields be improved?
This compound is synthesized via chlorination of diphenoxymethane derivatives. A validated method involves heating diphenoxymethane in a mixture of PCl₃ and POCl₃ at 160–175°C under chlorine gas flow, achieving higher yields through controlled stoichiometry and catalytic use of TiCl₄ . Optimizing reaction time, temperature, and catalyst concentration (e.g., TiCl₄ at 0.5–1.0 mol%) is critical. Post-synthesis purification via recrystallization or column chromatography ensures high-purity products.
How is X-ray crystallography employed to resolve the molecular structure of this compound?
Single-crystal X-ray diffraction (SCXRD) reveals this compound’s orthorhombic crystal system (space group P2₁/c) with unit cell parameters a = 15.8380 Å, b = 5.8973 Å, c = 14.2517 Å, and β = 114.751° . Data collection using a Kappa CCD diffractometer and refinement via least-squares methods confirm bond lengths (e.g., C–O = 1.40–1.43 Å) and angles (e.g., O–C–O = 110°). Syn-conformation of aromatic groups relative to Cl atoms and planar deviations (36.11°) are key structural insights.
What analytical techniques are suitable for quantifying this compound in environmental or biological matrices?
Gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) is recommended, adapted from NIOSH methods for chlorinated compounds . Sample preparation involves solid-phase extraction (SPE) using C18 cartridges, followed by derivatization if necessary. Method validation requires spike-recovery tests (85–115% recovery) and limits of detection (LOD) below 0.1 ppm. Cross-validate with HPLC-UV using a C18 column and acetonitrile/water mobile phase.
Advanced Research Questions
How do density functional theory (DFT) calculations align with experimental structural data for this compound?
DFT studies (B3LYP/6-311G**) corroborate SCXRD data, showing near-C2v symmetry and synclinal aryl group orientations . Discrepancies in O–C–O angles (DFT: 112° vs. experimental: 110°) arise from crystal packing effects. Computational workflows should include solvent-phase corrections and dispersion forces (e.g., D3-BJ) to improve agreement.
What intermolecular interactions stabilize this compound in crystalline form?
Weak C–H⋯O (2.50 Å) and C–H⋯Cl (3.30 Å) hydrogen bonds dominate the crystal lattice, with van der Waals contacts below 3.6 Å . Hirshfeld surface analysis quantifies interaction contributions: H⋯Cl (12%), H⋯O (8%). Thermal stability studies (TGA/DSC) show decomposition above 200°C, linked to cleavage of C–O bonds.
How can researchers resolve contradictions in reported thermodynamic properties of this compound?
Discrepancies in bond angles or enthalpies often stem from methodological differences (e.g., SCXRD vs. neutron diffraction). Standardize measurements using high-resolution SCXRD (≤0.8 Å resolution) and calibrate computational models against experimental data . Meta-analyses of crystallographic databases (e.g., Cambridge Structural Database) identify outliers for re-evaluation.
What experimental designs are effective for studying this compound’s reactivity under acidic or oxidative conditions?
Reactivity assays should use controlled environments (e.g., gloveboxes) to avoid moisture. Titration with HCl or H₂SO₄ (0.1–1.0 M) monitors Cl⁻ release via ion chromatography. Oxidative stability tests employ H₂O₂ or KMnO₄, tracking byproducts (e.g., dichlorophenols) via LC-MS. Kinetic studies (UV-Vis or NMR) under varying pH and temperature reveal degradation pathways.
How do steric and electronic effects influence Dichlorodiphenoxhenoxymethane’s spectroscopic signatures?
FT-IR spectra show C–Cl stretching at 550–600 cm⁻¹ and aryl C–O vibrations at 1250 cm⁻¹. <sup>13</sup>C NMR chemical shifts (δ 115–120 ppm for aromatic carbons) correlate with electron-withdrawing Cl effects. Comparative studies with analogs (e.g., dichlorodiphenylmethane) isolate steric contributions to spectral broadening.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
